What is the principle behind DGT passive samplers?
What is the principle behind DGT passive samplers?
An In-Depth Technical Guide to the Core Principles of Diffusive Gradients in Thin Films (DGT) Passive Samplers
Introduction
The technique of Diffusive Gradients in Thin Films (DGT) is a passive sampling method used for the in situ measurement of labile substances in aqueous environments, including natural waters, sediments, and soils.[1][2] Developed in 1994 by Hao Zhang and William Davison, DGT provides a time-weighted average concentration of an analyte over the deployment period.[1] This makes it a powerful tool for environmental monitoring, water quality assessment, and understanding the bioavailability of contaminants.[3][4][5] The core principle of DGT is based on Fick's First Law of Diffusion, which allows for the quantitative measurement of analyte concentrations without the need for on-site calibration.[3][6]
The Core Principle: Fick's First Law of Diffusion
The fundamental principle behind DGT passive samplers is the controlled diffusion of analytes through a hydrogel of a precise thickness.[7] This process is governed by Fick's First Law of Diffusion, which states that the flux of a substance is directly proportional to the concentration gradient.[8]
The DGT device is designed to establish and maintain a linear concentration gradient between the bulk solution (the environment being sampled) and a binding layer within the sampler.[3][9] The binding layer contains a resin or other agent with a very high affinity for the target analyte, effectively reducing the concentration of the analyte at this surface to zero.[1][7] This creates a constant and measurable diffusion of the analyte from the environment, through the diffusive gel, and into the binding layer.[3]
The mass of the analyte that accumulates in the binding layer over a known deployment time is then used to calculate its concentration in the environment.[4]
DGT Device Components
A standard DGT device consists of several key components housed in a plastic casing:[5][7]
-
Piston and Cap: A plastic housing that holds the functional layers of the sampler together. The cap has a window that exposes the filter membrane to the sampling environment.[5]
-
Filter Membrane: A microporous membrane (typically 0.45 µm pore size) at the front of the device that allows dissolved analytes to pass through while preventing larger particles from fouling the diffusive gel.[7]
-
Diffusive Gel: A hydrogel layer of a well-defined thickness (Δg). This layer controls the rate of diffusion of the analyte from the filter membrane to the binding gel.[3][7] The diffusion coefficient of the analyte in this gel must be known.
-
Binding Gel: A gel layer impregnated with a binding agent that has a high affinity and capacity for the target analyte.[3][7] For example, Chelex-100 resin is commonly used for heavy metals.[1] This ensures that any analyte reaching this layer is rapidly immobilized.
Below is a diagram illustrating the components and the principle of operation of a DGT passive sampler.
Caption: Diagram of a DGT passive sampler's components and the diffusion principle.
The DGT Equation
The time-weighted average concentration of the analyte in the bulk solution (CDGT) is calculated using the following equation, derived from Fick's First Law:
CDGT = (M * Δg) / (D * A * t)
Where:
-
M is the mass of the analyte accumulated in the binding layer.
-
Δg is the thickness of the diffusive gel.
-
D is the diffusion coefficient of the analyte in the diffusive gel at the environmental temperature.
-
A is the exposure area of the sampler window.
-
t is the deployment time.
Quantitative Data: Diffusion Coefficients
The diffusion coefficient (D) is a critical parameter in the DGT equation and is dependent on the analyte, the temperature, and the properties of the diffusive gel. The values are typically determined through laboratory calibration experiments.
| Analyte Category | Typical Diffusion Coefficient Range (m²/s) at 25°C |
| Metal Cations (e.g., Cd, Cu, Pb, Zn) | (0.6 - 2.0) x 10⁻⁹ |
| Oxyanions (e.g., Phosphate, Arsenate) | (0.5 - 1.5) x 10⁻⁹ |
| Radionuclides | Varies by element |
| Polar Organic Compounds | (1.0 - 5.0) x 10⁻¹⁰ |
| Biological Molecules | 10⁻¹⁰ to 10⁻¹¹ |
Note: These are general ranges, and specific, temperature-corrected diffusion coefficients should be used for accurate calculations. These values can be found in DGT-related research literature.
Experimental Protocol for DGT Deployment and Analysis
The following provides a detailed methodology for the use of DGT passive samplers for measuring dissolved metals in water.
1. Preparation and Assembly:
-
Handling: Always handle DGT components with clean, powder-free gloves to avoid contamination.
-
Gel Preparation: Prepare the diffusive and binding gels according to established recipes, typically using a polyacrylamide gel cross-linked with an agarose derivative. The binding gel for metals is usually impregnated with a Chelex-100 resin.
-
Assembly: Assemble the DGT device by layering the binding gel, diffusive gel, and filter membrane onto the piston and securing the cap.[7]
-
Deoxygenation: For sampling in anoxic environments, the assembled DGT devices should be deoxygenated by placing them in a nitrogen-purged container with deionized water.[7]
-
Storage: Store assembled samplers in a sealed plastic bag with a few drops of a clean solution (e.g., 0.01M NaNO3) and refrigerate at 4°C until deployment.[10]
2. Deployment:
-
Site Selection: Choose a deployment location representative of the environment being studied.
-
Recording Information: Record the start date and time of deployment to the nearest minute.[10] Measure and record the water temperature. If the temperature fluctuates significantly, a data logger should be used to obtain an average temperature for the deployment period.[10]
-
Deployment: Submerge the DGT sampler in the water, ensuring the white filter face is fully immersed and oriented to face the water flow.[10] Secure the sampler to a stable object.
-
Deployment Time: The deployment time can range from a few hours to several weeks, depending on the expected analyte concentration.
3. Retrieval and Sample Processing:
-
Retrieval: Record the end date and time of retrieval.[10]
-
Rinsing: Immediately after retrieval, rinse the sampler's surface with deionized water to remove any attached debris.[10] Do not touch the filter membrane.
-
Storage and Transport: Place the rinsed sampler in a clean, sealed plastic bag and store it in a cool, dark place (e.g., a refrigerator or cooler with ice packs) for transport to the laboratory.[7][10]
-
Disassembly: In a clean laboratory environment, carefully disassemble the DGT device.
-
Binding Gel Retrieval: Using clean plastic tweezers, remove the binding gel and place it into a clean sample vial.[10]
4. Elution and Analysis:
-
Elution: Add a known volume of a suitable eluent to the vial containing the binding gel. For metals bound to Chelex-100, 1M nitric acid (HNO₃) is typically used.[10] Allow the elution to proceed for at least 24 hours to ensure complete extraction of the analyte from the resin.[7][10]
-
Sample Preparation: After elution, take an aliquot of the eluent and dilute it as necessary for analysis.[10]
-
Analysis: Analyze the concentration of the target analyte in the eluent using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Calculation:
-
Calculate the mass (M) of the analyte accumulated in the binding gel using the measured concentration in the eluent, the volume of the eluent, and the elution factor (typically around 0.8 for metals).[10]
-
Use the DGT equation to calculate the time-weighted average concentration (CDGT) of the analyte in the water.
-
Below is a flowchart summarizing the experimental workflow for DGT sampling.
Caption: Experimental workflow for DGT passive sampling from preparation to analysis.
Conclusion
DGT passive samplers provide a robust and reliable method for determining the time-weighted average concentrations of labile substances in various aquatic environments. The technique is underpinned by the well-understood principles of molecular diffusion, allowing for quantitative measurements without the need for field calibration. By accumulating analytes over time, DGT offers a more representative picture of environmental conditions compared to traditional grab sampling, particularly in systems with fluctuating contaminant levels.[11] This makes it an invaluable tool for researchers and professionals in environmental science, ecotoxicology, and related fields.
References
- 1. Diffusive gradients in thin films - Wikipedia [en.wikipedia.org]
- 2. The diffusive gradients in thin-films (DGT) technique – NUTS&BOLTS [nutsandboltsproject.ie]
- 3. Background and Theory of the DGT Passive Sampler - DGT Research [dgtresearch.com]
- 4. What DGT® Does - DGT Research [dgtresearch.com]
- 5. monitoolproject.eu [monitoolproject.eu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Fick's laws of diffusion - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. dgtresearch.com [dgtresearch.com]
- 11. researchgate.net [researchgate.net]
